molecular formula C11H23ClSn B1622514 Dibutyl-chloro-prop-2-enylstannane CAS No. 64549-05-9

Dibutyl-chloro-prop-2-enylstannane

Cat. No. B1622514
CAS RN: 64549-05-9
M. Wt: 309.5 g/mol
InChI Key: QQRDLIWKSDAFLZ-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of Dibutyl-chloro-prop-2-enylstannane is represented by the formula C11H23ClSn . This indicates that the molecule is composed of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 1 tin atom .


Physical And Chemical Properties Analysis

Dibutyl-chloro-prop-2-enylstannane has a density of 1.2 and a boiling point of 103ºC (5 mmHg) . The melting point and flash point are not specified .

properties

IUPAC Name

dibutyl-chloro-prop-2-enylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.C3H5.ClH.Sn/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H2;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRDLIWKSDAFLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369348
Record name Dibutyl(chloro)(prop-2-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl-chloro-prop-2-enylstannane

CAS RN

64549-05-9
Record name Dibutyl(chloro)(prop-2-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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